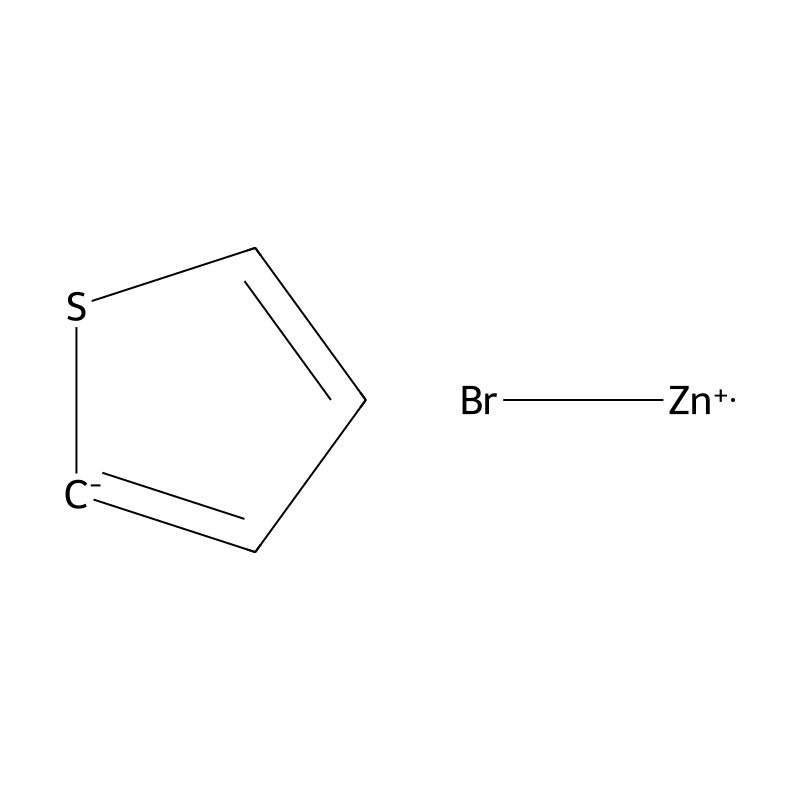2-Thienylzinc bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Here are some specific research applications of Zinc, bromo-2-thienyl-:
Synthesis of Heteroaryl Sulfonamides
Zinc, bromo-2-thienyl- can react with 2,4,6-trichlorophenyl chlorosulfate to form heteroaryl sulfonamides []. These are a class of organic compounds with various applications in medicinal chemistry.
Synthesis of Naphthacenodithiophene Polymers
Zinc, bromo-2-thienyl- can be used as a building block in the synthesis of naphthacenodithiophene polymers []. These polymers are semiconductors with potential applications in organic electronics, such as transistors and solar cells.
Preparation of Isoquinoline Derivatives
Zinc, bromo-2-thienyl- can serve as an intermediate in the preparation of isoquinoline derivatives, which are a class of heterocyclic compounds with diverse biological activities []. Some isoquinoline derivatives act as AICARFT inhibitors, which are enzymes of interest in drug discovery.
2-Thienylzinc bromide is an organozinc compound characterized by its molecular formula C4H4BrSZn. This compound is particularly notable for its role in organic synthesis, especially in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It typically exists as a solution in tetrahydrofuran, which enhances its reactivity and utility for forming carbon-carbon bonds. The compound is recognized for its ability to facilitate the formation of complex organic molecules, making it a valuable reagent in synthetic organic chemistry .
2-Thienylzinc bromide primarily participates in substitution reactions, particularly in cross-coupling reactions. The following types of reactions are commonly associated with this compound:
- Suzuki-Miyaura Coupling: This reaction involves the coupling of 2-thienylzinc bromide with aryl or vinyl halides in the presence of a palladium catalyst and a base, yielding biaryl compounds that are essential intermediates in pharmaceuticals and agrochemicals.
- Oxidation: Under specific conditions, 2-thienylzinc bromide can be oxidized to form various oxidation products.
- Reduction: It can also undergo reduction reactions to produce different reduced species.
- Substitution Reactions: The compound is highly reactive in substitution reactions, enabling the formation of new carbon-carbon bonds .
The synthesis of 2-thienylzinc bromide typically involves the reaction of a suitable bromo-thiophene derivative with zinc in an appropriate solvent such as tetrahydrofuran. The general procedure includes:
- Preparation: An oven-dried flask is charged with active zinc.
- Reaction: A bromo-thiophene compound (e.g., 5-bromo-2-thiophenyl bromide) is introduced into the flask at room temperature.
- Stirring: The mixture is stirred for approximately one hour.
- Isolation: The resulting solution contains 2-thienylzinc bromide, which can be used directly in subsequent reactions .
2-Thienylzinc bromide finds extensive applications in organic synthesis:
- Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura and other cross-coupling reactions to synthesize biaryl compounds.
- Synthesis of Sulfonamides: The compound has been employed in the preparation of heteroaryl sulfonamides, which are important intermediates in pharmaceuticals .
- Catalysis: It serves as a catalyst for various metal addition reactions, enhancing reaction efficiency and selectivity .
Interaction studies involving 2-thienylzinc bromide primarily focus on its reactivity with electrophiles such as aryl halides and sulfonyl chlorides. For instance, it has been shown to react effectively with aryl chlorosulfates to form sulfonamides without requiring transition-metal catalysts. This highlights its versatility and efficiency as an organozinc reagent in synthetic pathways .
Several compounds share structural similarities with 2-thienylzinc bromide, including:
- 5-Bromo-2-thienylzinc bromide: Similar reactivity but may exhibit different selectivity patterns in cross-coupling reactions.
- 3-Thienylzinc bromide: Another variant that demonstrates unique regioselectivity during reactions.
- Phenylzinc bromide: A simpler organozinc compound that lacks the heteroatom functionality but shares similar reactivity profiles.
Comparison TableCompound Unique Features 2-Thienylzinc bromide Versatile in forming carbon-carbon bonds; used in sulfonamide synthesis 5-Bromo-2-thienylzinc bromide Similar utility but different selectivity patterns 3-Thienylzinc bromide Exhibits unique regioselectivity Phenylzinc bromide Lacks heteroatom functionality; simpler reactivity
| Compound | Unique Features |
|---|---|
| 2-Thienylzinc bromide | Versatile in forming carbon-carbon bonds; used in sulfonamide synthesis |
| 5-Bromo-2-thienylzinc bromide | Similar utility but different selectivity patterns |
| 3-Thienylzinc bromide | Exhibits unique regioselectivity |
| Phenylzinc bromide | Lacks heteroatom functionality; simpler reactivity |
The uniqueness of 2-thienylzinc bromide lies in its ability to facilitate complex organic transformations while maintaining high selectivity and efficiency, particularly in the context of heteroaryl chemistry. Its applications extend beyond simple coupling reactions, making it a crucial reagent in modern synthetic organic chemistry .








